Tamaraxetin

Description

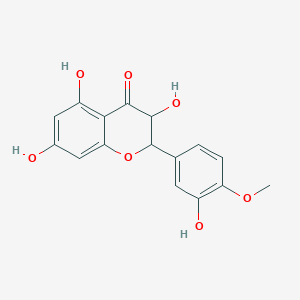

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGHARGJDXHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

603-61-2 | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Identification Methodologies from Natural Sources

Natural Occurrence and Distribution in Botanical Species

Tamarixetin, while considered relatively rare in nature compared to other quercetin (B1663063) derivatives like isorhamnetin (B1672294), has been identified in a diverse range of botanical species. acs.org Its presence has been reported in plants from various families, where it exists alongside other flavonoids and bioactive compounds. researchgate.netnih.govnih.gov The distribution of Tamarixetin is not uniform and its concentration can vary significantly between different species and even different parts of the same plant.

Research has documented the isolation of Tamarixetin from the following botanical sources:

Astragalus species: The compound has been found in species within this large genus, including the endemic Balkan species Astragalus thracicus and Astragalus miser var. oblongifolius. acs.org

Cyperus teneriffae: This species of sedge is a known source of Tamarixetin. nih.gov

Artemisia species: Quantitative analysis has confirmed the presence of Tamarixetin in plants of the Artemisia genus, such as Artemisia afra. nih.gov

Other Documented Sources: Tamarixetin has also been isolated from Alhagi graecorum, Heracleum stenopterum, Eupatorium odoratum, and is a known component of Ginkgo biloba extract. nih.govthegoodscentscompany.com

Table 1: Botanical Sources of Tamarixetin

| Botanical Species | Family | Reference |

|---|---|---|

| Astragalus thracicus | Fabaceae | acs.org |

| Astragalus miser | Fabaceae | acs.org |

| Cyperus teneriffae | Cyperaceae | nih.gov |

| Artemisia afra | Asteraceae | nih.gov |

| Alhagi graecorum | Fabaceae | nih.gov |

| Heracleum stenopterum | Apiaceae | thegoodscentscompany.com |

| Eupatorium odoratum | Asteraceae | thegoodscentscompany.com |

| Ginkgo biloba | Ginkgophyta | thegoodscentscompany.com |

Advanced Extraction and Purification Techniques

The extraction and purification of Tamarixetin from complex plant matrices require advanced chemical techniques to ensure high yield and purity. mdpi.commdpi.com The process typically begins with an initial extraction from the plant material, followed by fractionation and chromatographic purification to isolate the target compound. jpionline.org

Liquid-liquid extraction (LLE) is a crucial step in the separation and purification of flavonoids following their initial extraction from plant material. Modern approaches to LLE focus on efficiency, selectivity, and automation. For flavonoids like Tamarixetin, LLE is often employed as a fractionation technique to separate compounds based on their polarity. jpionline.org

A highly efficient method involves using two immiscible solvents of differing polarities, such as ethyl acetate (B1210297) and water. nih.gov After an initial solid-liquid extraction (e.g., using methanol (B129727) or ethanol), the crude extract is dissolved and partitioned between the two liquid phases. More polar compounds will preferentially dissolve in the aqueous phase, while moderately polar flavonoids, including Tamarixetin, will be concentrated in the ethyl acetate phase. This method does not require large volumes of solvent and can be automated for high-throughput processing of various sample types, including plant extracts. nih.gov

Chromatography is an indispensable tool for the final isolation and purification of Tamarixetin from the fractionated extracts. High-performance liquid chromatography (HPLC) is the most widely used method for the analysis and purification of flavonoids. mdpi.comsielc.com

Specific HPLC methods have been developed for the effective separation of Tamarixetin. sielc.com A common approach is reverse-phase (RP) HPLC, which separates molecules based on their hydrophobicity. sielc.com For Tamarixetin, separation can be achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as formic or phosphoric acid. nih.govsielc.comnih.gov The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com

For preparative separations aimed at isolating larger quantities of the compound, preparative-HPLC with a C18 column is utilized. researchgate.net In addition to HPLC, other column chromatography techniques are employed for purification. For instance, Sephadex LH-20 column chromatography, using methanol as the eluent, is effective for separating phenolic compounds like Tamarixetin from other substances in the extract. researchgate.netresearchgate.net

Table 2: Chromatographic Methods for Tamarixetin Separation

| Technique | Column Type | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| HPLC-MS/MS | CORTECS C18 | Methanol, Water, Formic Acid | Mass Spectrometry (ESI) | nih.gov |

| HPLC | C18 (Reverse-Phase) | Water, Methanol, Acetonitrile (with Acetic Acid) | UV, Mass Spectrometry | nih.gov |

| Column Chromatography | Sephadex LH-20 | Methanol | N/A | researchgate.netresearchgate.net |

In recent years, several modern or "green" extraction techniques have been developed to replace conventional methods like maceration or Soxhlet extraction. frontiersin.orgnih.gov These contemporary methods offer significant advantages, including reduced consumption of organic solvents, shorter extraction times, and higher extraction yields, making them more environmentally friendly and efficient. frontiersin.orgmdpi.com

Key contemporary techniques for the extraction of flavonoids include:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.com UAE is particularly suitable for thermolabile compounds as it can be performed at lower temperatures. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the rupture of plant cells and the release of bioactive compounds into the solvent. jpionline.org It is known for its high speed and efficiency. mdpi.comjpionline.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures (50–200 °C) and pressures (10.3–20.6 MPa). jpionline.orgnih.gov These conditions increase the solubility and diffusion rate of the target compounds, leading to a rapid and efficient extraction. jpionline.org

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. chemmethod.com By manipulating temperature and pressure, the solvating power of the fluid can be finely tuned, allowing for selective extraction. This technique is advantageous as it avoids the use of organic solvents. nih.gov

These advanced techniques are highly effective for obtaining flavonoids from a wide variety of natural matrices and represent the modern standard for natural product extraction. frontiersin.orgnih.gov

Table 3: Comparison of Contemporary Flavonoid Extraction Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. mdpi.com | Reduced time and energy consumption; suitable for heat-sensitive compounds. mdpi.comfrontiersin.org |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample. jpionline.org | Fast, high extraction rate, reduced solvent use. mdpi.comfrontiersin.org |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high pressure and temperature to enhance extraction kinetics. jpionline.org | Fast, efficient, and requires less solvent than traditional methods. nih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a tunable solvent. chemmethod.com | "Green" technique, avoids organic solvents, allows for selective extraction. chemmethod.comnih.gov |

Biosynthesis and Biotransformation Research

Enzymatic Methylation Pathways of Quercetin (B1663063) Precursors

Tamarixetin is biosynthesized from quercetin through a methylation reaction. acs.org This conversion is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 4'-hydroxyl group of quercetin. jmb.or.kr In plants, the biosynthesis of quercetin itself begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to form 4-coumaroyl-CoA. researchgate.netontosight.aiwikipedia.org This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of naringenin (B18129) chalcone (B49325) and subsequently naringenin. ontosight.aiwikipedia.org A series of enzymatic reactions involving flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) convert naringenin to quercetin. ontosight.ai

The methylation of quercetin to tamarixetin is a crucial step that can alter the compound's biological properties. acs.orgmdpi.com Several OMTs from various organisms have been identified and characterized for their ability to methylate quercetin at different positions. For instance, studies have utilized methyltransferases from Streptomyces sp. and rice (Oryza sativa) in recombinant systems to produce methylated quercetin derivatives. jmb.or.krnih.gov The enzyme catechol-O-methyl transferase (COMT) has also been implicated in the methylation of quercetin to tamarixetin within human platelets. plos.org

Engineered Microbial Biotransformation Systems for Tamarixetin Production (e.g., Recombinant Escherichia coli)

The limitations of chemical synthesis and extraction from natural sources have driven the development of microbial biotransformation systems for producing tamarixetin. researchgate.net Escherichia coli has emerged as a popular host for this purpose due to its rapid growth, well-understood genetics, and ease of manipulation. nxbio.com

Researchers have successfully engineered E. coli to produce tamarixetin by introducing genes encoding for specific O-methyltransferases. A whole-cell biotransformation system using E. coli expressing a methyltransferase from Streptomyces sp. KCTC 0041BP has been developed for the regiospecific methylation of quercetin to tamarixetin. nih.gov In another study, the bacterial O-methyltransferase SpnK was used in E. coli to catalyze the O-methylation at the 4'-hydroxy position of quercetin. researchgate.net The production of tamarixetin in these systems is often achieved by feeding quercetin to the engineered microbial cultures.

| Enzyme (Source) | Precursor Fed | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Methyltransferase (Streptomyces sp. KCTC 0041BP) | Quercetin | Tamarixetin | ~279 μM (88.2 mg/L) | nih.gov |

| SpnK (Bacterial O-methyltransferase) | Quercetin | Tamarixetin | ~236.5 μM (~225 mg) in a 3-L fermentor | researchgate.net |

Metabolic Engineering Strategies for Enhanced Yields

To improve the efficiency of tamarixetin production in microbial hosts, various metabolic engineering strategies have been employed. A key focus has been on increasing the intracellular availability of the methyl donor, S-adenosyl-L-methionine (SAM). Overexpression of the SAM synthase gene (metK) from E. coli K12 has been shown to enhance the production of tamarixetin by increasing the intracellular pool of SAM. nih.govresearchgate.net Supplementing the culture medium with L-methionine and glycerol (B35011) further boosts production. nih.gov

Biosynthesis of Tamarixetin Glycosides

Flavonoids, including tamarixetin, often exist in nature as glycosides, where a sugar moiety is attached to the aglycone. researchgate.netbenthamdirect.com This glycosylation can significantly impact their solubility and bioavailability. researchgate.net The biosynthesis of tamarixetin glycosides involves the action of glycosyltransferases (GTs), which transfer a sugar from an activated nucleotide sugar donor, such as UDP-glucose, to the tamarixetin molecule. jmb.or.kr

Synthetic Approaches to Tamarixetin and Its Derivatives

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of tamarixetin and its glycosides, offering high specificity and milder reaction conditions compared to traditional chemical methods. A notable approach involves the use of engineered Escherichia coli (E. coli) to perform specific biotransformations. researchgate.net

Researchers have successfully biosynthesized tamarixetin by introducing an O-methyltransferase (OMT) into an E. coli host. researchgate.net Specifically, the bacterial O-methyltransferase SpnK has been shown to effectively catalyze the transfer of a methyl group to the 4'-hydroxy position of quercetin (B1663063), yielding tamarixetin. researchgate.net This process utilizes S-adenosylmethionine (SAM) as the methyl donor. To improve the efficiency of the synthesis, the production of tamarixetin was enhanced by co-expressing the gene for SAM synthase (MetK) from E. coli, which increases the intracellular pool of the essential cofactor SAM. researchgate.net

This biocatalytic method has been scaled up for production. In a 3-L lab-scale fermentor, cultures supplemented with 300 mg of quercetin resulted in the production of approximately 225 mg of tamarixetin. researchgate.net This demonstrates a promising and efficient route for producing this valuable flavonoid. researchgate.netresearchgate.net The enzymatic synthesis of tamarixetin and its glycosides represents an important alternative to chemical synthesis or extraction from plant sources, which can suffer from low yields. researchgate.net

Chemical Synthesis Strategies

Chemical synthesis provides a versatile and established route to tamarixetin, primarily starting from the readily available precursor, quercetin. beilstein-journals.orgnih.gov These strategies are heavily reliant on the precise control of reactivity among the multiple hydroxyl groups on the flavonoid scaffold. This is achieved through the strategic use of protecting groups, allowing for site-specific modifications. beilstein-journals.org

The defining structural feature of tamarixetin is the methyl ether at the C4'-hydroxyl group of the quercetin backbone. Achieving regiospecific methylation at this position, while leaving the other four hydroxyl groups at C3, C5, C7, and C3' free or temporarily blocked, is the central challenge in its chemical synthesis.

A successful and high-yield strategy involves the selective protection of all other reactive hydroxyl groups, leaving only the 4'-OH available for methylation. beilstein-journals.org After protecting the C3, C5, C7, and C3' positions, the free 4'-hydroxyl group can be methylated. However, a more efficient route involves the selective protection of the 3',4'-catechol system first. beilstein-journals.org In one reported synthesis, after the protection of other hydroxyls, the methylation of the target hydroxyl group was achieved using methyl iodide (MeI) as the methylating agent and potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent. researchgate.netbeilstein-journals.org This step proceeded with high efficiency, achieving a reported yield of 92%. researchgate.netbeilstein-journals.org

The success of tamarixetin synthesis from quercetin hinges on a meticulously planned sequence of protection and deprotection steps. beilstein-journals.orgnih.gov The differential reactivity of quercetin's hydroxyl groups allows for selective protection. The 3',4'-dihydroxyl groups (the catechol moiety) are often protected together. beilstein-journals.orgnih.gov

The key steps are:

Catechol Protection: The 3' and 4' hydroxyl groups of quercetin are selectively protected using dichlorodiphenylmethane (B138671) in diphenyl ether at high temperatures. This forms a stable diphenylmethylene acetal. researchgate.netbeilstein-journals.org

Selective Hydroxyl Protection: The hydroxyl groups at positions 3 and 7 are then protected using methoxymethyl chloride (MOMCl). The 5-hydroxyl group remains unprotected due to its lower reactivity, which is caused by hydrogen bonding with the adjacent C4-carbonyl group. beilstein-journals.orgnih.gov

Selective Deprotection: The diphenylmethylene protecting group is selectively removed via catalytic hydrogenation using palladium on carbon (Pd/C), liberating the 3' and 4' hydroxyl groups. researchgate.netbeilstein-journals.org

Methylation: The now-free 4'-hydroxyl group is methylated as described in the previous section.

Final Deprotection: The remaining MOM protecting groups at the C3 and C7 positions are removed using hydrochloric acid (HCl) to yield the final product, tamarixetin. researchgate.netbeilstein-journals.org

This sequence highlights the power of orthogonal protecting group strategies, where different groups can be removed without affecting others, enabling complex and regioselective transformations. jocpr.comorganic-chemistry.org

Table 1: Five-Step Chemical Synthesis of Tamarixetin from Quercetin researchgate.netbeilstein-journals.org

| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield (%) |

| 1 | 3',4'-OH Protection | Ph₂CCl₂, Ph₂O, 175 °C, 30 min | Quercetin | 3',4'-O-Diphenylmethylenequercetin | 86 |

| 2 | 3,7-OH Protection | MOMCl, K₂CO₃, acetone, reflux, 6 h | 3',4'-O-Diphenylmethylenequercetin | 3,7-Di-O-MOM-3',4'-O-diphenylmethylenequercetin | 93 |

| 3 | 3',4'-OH Deprotection | Pd/C (10 wt %), H₂ (1 atm), THF/EtOH, 8 h | 3,7-Di-O-MOM-3',4'-O-diphenylmethylenequercetin | 3,7-Di-O-MOM-quercetin | 95 |

| 4 | 4'-OH Methylation | MeI, K₂CO₃, DMF, 8 h | 3,7-Di-O-MOM-quercetin | 3,7-Di-O-MOM-4'-O-methylquercetin (MOM-tamarixetin) | 92 |

| 5 | 3,7-OH Deprotection | HCl (1.0 M) in Et₂O/CH₂Cl₂ (1:1), 25 °C, 6 h | 3,7-Di-O-MOM-4'-O-methylquercetin | 4'-O-Methylquercetin (Tamarixetin) | 90 |

Synthesis of Novel Glycosylated Tamarixetin Analogues

In addition to the synthesis of the aglycone, significant effort has been directed towards producing glycosylated forms of tamarixetin. Glycosylation can alter the physicochemical properties and biological activities of flavonoids. jmb.or.krnih.gov Both chemoenzymatic and purely chemical methods have been employed to create these novel analogues.

A chemoenzymatic approach in engineered E. coli has been used to synthesize tamarixetin 3-O-β-D-glucoside. researchgate.netjmb.or.kr This was achieved by first using the flavonoid 3-O-glucosyltransferase (UGT78K1) to convert quercetin into quercetin 3-O-glucoside. Subsequently, the O-methyltransferase SpnK catalyzed the specific methylation at the 4'-hydroxy position of the quercetin 3-O-glucoside to produce the final glycosylated tamarixetin analogue. researchgate.net This represents the first report of a bacterial O-methyltransferase that can methylate the 4'-hydroxyl position of a flavonoid glucoside. researchgate.net Using this method, approximately 215.5 mg of tamarixetin 3-O-β-D-glucoside was produced in a 3-L fermentor. researchgate.net

Chemical synthesis has been used to construct more complex glycosides. For instance, the putative structure of aescuflavoside (B1245808) A, a complex diglycoside of tamarixetin, was synthesized. researchgate.net The target molecule, 3-O-(β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl)-3'-O-(β-D-glucopyranosyl)tamarixetin, was synthesized through the regioselective glycosylation of 7-O-benzyltamarixetin with glycosyl bromides as the sugar donors. The reaction was facilitated by phase-transfer-catalyzed conditions. researchgate.net This demonstrates how chemical strategies, involving protection and regioselective glycosylation, can be used to build intricate, multi-component flavonoid glycosides.

Table 2: Examples of Synthesized Tamarixetin Glycosides

| Compound Name | Structure | Synthesis Method | Key Enzymes/Reagents | Reference |

| Tamarixetin 3-O-β-D-glucoside | Tamarixetin with a glucose moiety at the C3-hydroxyl group. | Chemoenzymatic (E. coli) | UGT78K1, SpnK | researchgate.net |

| Aescuflavoside A (putative) | 3-O-(β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl)-3'-O-(β-D-glucopyranosyl)tamarixetin | Chemical Synthesis | 7-O-benzyltamarixetin, Glycosyl bromides, Phase-transfer catalyst | researchgate.net |

Mechanistic Investigations of Tamarixetin’s Cellular and Molecular Actions

Regulation of Cellular Proliferation and Viability in Research Models

Tamarixetin has demonstrated potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. Research indicates that it inhibits cell viability in a manner that is dependent on both concentration and time. researchgate.net

In human leukemia cell lines, tamarixetin has shown significant cytotoxicity. researchgate.net For instance, in HL-60 and U937 myeloid leukemia cells, as well as MOLT-3 and Raji lymphoid leukemia cells, tamarixetin treatment led to a dose-dependent decrease in cell viability. lipidmaps.org Notably, it was also found to be effective against P-glycoprotein-overexpressing K562/ADR leukemia cells, suggesting its potential to overcome multidrug resistance. nih.gov

The anti-proliferative activity of tamarixetin extends to solid tumors as well. Studies on human lung adenocarcinoma cell lines, A549 and HCC-44, revealed that tamarixetin decreased cell viability at concentrations significantly lower than its parent compound, quercetin (B1663063). spandidos-publications.com Specifically, the IC50 values for tamarixetin were determined to be 19.6 µM in A549 cells and 20.3 µM in HCC-44 cells. spandidos-publications.com Furthermore, in breast cancer cells (MCF-7), tamarixetin has been shown to inhibit cell proliferation. nih.govnih.gov In liver cancer, tamarixetin suppressed the viability of PLC/PRF/5 and HepG2 cells in a dose-dependent manner. researchgate.netnih.gov

Beyond direct cytotoxicity, tamarixetin has been observed to restore cell viability in chondrocytes under inflammatory conditions, highlighting its potential protective effects in non-cancerous contexts. nih.gov

Table 1: Effect of Tamarixetin on Cellular Proliferation and Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| HL-60, U937, MOLT-3, Raji | Human Leukemia | Dose-dependent inhibition of cell viability. | lipidmaps.org |

| K562/ADR | Doxorubicin-Resistant Leukemia | Inhibits cell proliferation, suggesting circumvention of multidrug resistance. | japsonline.comjapsonline.com |

| A549, HCC-44 | Human Lung Adenocarcinoma | Decreased cell viability with IC50 values of 19.6 µM and 20.3 µM, respectively. | spandidos-publications.com |

| MCF-7 | Breast Cancer | Inhibition of cell proliferation. | nih.govnih.gov |

| BxPC-3 | Pancreatic Cancer | Demonstrated cytotoxic effects. | japsonline.com |

| AGS | Gastric Cancer | Exhibited cytotoxic activity. | japsonline.com |

| B16F10 | Melanoma | Showed strong cytotoxic activity. | japsonline.com |

| C6 | Glioma | Displayed cytotoxic activity. | japsonline.com |

| HeLa | Cervical Cancer | Exhibited strong cytotoxic activity. | japsonline.com |

| PLC/PRF/5, HepG2 | Liver Cancer | Dose-dependent suppression of cell viability. | researchgate.netnih.govjapsonline.com |

Induction of Apoptosis and Programmed Cell Death Pathways

A primary mechanism through which tamarixetin exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or unwanted cells and is tightly regulated by a series of molecular events.

In human leukemia cells, tamarixetin has been shown to induce apoptosis in a concentration-dependent manner. researchgate.netresearchgate.net This is evidenced by an increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. researchgate.net Similarly, in liver cancer cells (PLC/PRF/5 and HepG2), tamarixetin incubation led to an enhanced rate of apoptosis. researchgate.netnih.gov The pro-apoptotic activity has also been observed in breast cancer cells and human lung adenocarcinoma cells. spandidos-publications.comnih.govnih.gov

Activation of Caspase Cascades (e.g., Caspase-3)

The execution of apoptosis is largely mediated by a family of proteases called caspases. Tamarixetin has been found to trigger the activation of these key enzymes. In human leukemia cells, cell death induced by tamarixetin is associated with the cleavage of caspases. researchgate.netnih.gov

Specifically, in liver cancer cells (PLC/PRF/5 and HepG2), treatment with tamarixetin resulted in enhanced caspase-3 activation in a dose-dependent manner. researchgate.netnih.gov This activation of caspase-3 was also observed in human lung adenocarcinoma cells (A549 and HCC-44), where tamarixetin treatment led to a significant increase in caspase-3 activity. spandidos-publications.com The activation of caspase-8 was also noted in these lung cancer cells, suggesting the involvement of the extrinsic apoptotic pathway. spandidos-publications.com Furthermore, studies in liver cancer models showed that tamarixetin enhanced the expression of cleaved caspase-3. nih.gov

Alterations in Mitochondrial Membrane Potential

The mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP). Tamarixetin has been shown to induce a reduction in MMP in various cancer cell models.

In liver cancer cells, including PLC/PRF/5 and HepG2, tamarixetin treatment led to a dose-dependent decrease in mitochondrial membrane potential. researchgate.netnih.govjapsonline.com Similarly, in breast cancer cells (MCF-7), a significant reduction in MMP was observed following treatment with tamarixetin, indicating mitochondrial dysfunction as a critical step in the apoptotic process initiated by the compound. nih.govresearchgate.net This loss of mitochondrial membrane potential is a crucial event that can trigger the release of pro-apoptotic factors from the mitochondria. nih.gov

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules to induce apoptosis. Several studies have demonstrated that tamarixetin can induce the generation of ROS in cancer cells.

In liver cancer cells (PLC/PRF/5 and HepG2), tamarixetin incubation resulted in the accumulation of ROS in a dose-dependent manner. researchgate.netnih.govjapsonline.com Similarly, in vitro studies on breast cancer cells have shown that tamarixetin can induce ROS production, which contributes to cell death. nih.govnih.govresearchgate.net Interestingly, the cell death induced by tamarixetin in human leukemia cells was completely abrogated by the free-radical scavenger N-acetyl-L-cysteine, confirming the critical role of ROS in this process. researchgate.netnih.gov In contrast, in a non-cancerous model of chondrocytes, tamarixetin was found to attenuate IL-1β-induced ROS production, showcasing its potential antioxidant properties in a different cellular context. mdpi.com

Table 2: Mechanistic Details of Tamarixetin-Induced Apoptosis

| Mechanism | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Caspase Activation | PLC/PRF/5, HepG2 (Liver Cancer) | Dose-dependent enhancement of caspase-3 activation; enhanced expression of cleaved caspase-3. | researchgate.netnih.gov |

| A549, HCC-44 (Lung Cancer) | Increased activity of caspase-3 and caspase-8. | spandidos-publications.com | |

| Human Leukemia Cells | Associated with cleavage of caspases. | researchgate.netnih.gov | |

| Mitochondrial Membrane Potential | PLC/PRF/5, HepG2 (Liver Cancer) | Dose-dependent decrease in mitochondrial membrane potential. | researchgate.netnih.govjapsonline.com |

| MCF-7 (Breast Cancer) | Significant reduction in mitochondrial membrane potential. | nih.govresearchgate.net | |

| ROS Generation | PLC/PRF/5, HepG2 (Liver Cancer) | Dose-dependent accumulation of reactive oxygen species. | researchgate.netnih.govjapsonline.com |

| MCF-7 (Breast Cancer) | Induction of ROS production. | nih.govnih.govresearchgate.net | |

| Human Leukemia Cells | Cell death abrogated by ROS scavenger N-acetyl-L-cysteine. | researchgate.netnih.gov |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, tamarixetin influences the cell cycle, a series of events that leads to cell division and duplication. By interfering with this process, tamarixetin can halt the proliferation of cancer cells.

Induction of G2/M Phase Arrest

A consistent finding across multiple studies is the ability of tamarixetin to cause cell cycle arrest at the G2/M checkpoint. This phase of the cell cycle precedes mitosis, and arresting cells at this point prevents them from dividing.

In human leukemia cells, including doxorubicin-resistant K562/ADR cells, tamarixetin has been shown to block cell cycle progression at the G2/M phase. researchgate.netnih.govjapsonline.comjapsonline.com This arrest was associated with the accumulation of key regulatory proteins such as cyclin B1 and Bub1. nih.govnih.gov Furthermore, tamarixetin treatment led to changes in the phosphorylation status of cyclin B1, Cdk1, and Cdc25C, which are critical for the G2/M transition. nih.gov

Similar effects have been observed in other cancer types. In breast cancer cells (MCF-7), tamarixetin induced a dose-dependent cell cycle arrest at the G2/M phase. nih.govresearchgate.netresearchgate.net This was also demonstrated in liver cancer cells. researchgate.net The ability of tamarixetin to inhibit tubulin polymerization in vitro further supports its role in disrupting the mitotic spindle and causing G2/M arrest. researchgate.netlipidmaps.orgnih.gov

Table 3: Effect of Tamarixetin on Cell Cycle Progression

| Cell Line(s) | Cancer Type | Effect on Cell Cycle | Molecular Correlates | Reference(s) |

|---|---|---|---|---|

| Human Leukemia Cells (including K562/ADR) | Leukemia | G2/M phase arrest | Accumulation of cyclin B1 and Bub1; altered phosphorylation of Cdk1 and Cdc25C; inhibition of tubulin polymerization. | researchgate.netnih.govjapsonline.comjapsonline.comnih.gov |

| MCF-7 | Breast Cancer | G2/M phase arrest | Dose-dependent alteration in cell profile. | nih.govresearchgate.netresearchgate.net |

| Liver Cancer Cells | Liver Cancer | G2/M phase arrest | - | researchgate.net |

Regulation of Cell Cycle Regulatory Proteins

Tamarixetin has been shown to interfere with the progression of the cell cycle, specifically inducing a G2/M phase arrest in human leukemia cells. taylorandfrancis.comnih.govnih.govmedchemexpress.comnih.gov This cell cycle blockade is associated with distinct changes in the levels and phosphorylation status of key regulatory proteins. taylorandfrancis.comnih.govmedchemexpress.comnih.gov

Studies have demonstrated that treatment with tamarixetin leads to the accumulation of Cyclin B1. taylorandfrancis.comnih.govmedchemexpress.comnih.gov Concurrently, the phosphorylation of Cdk1 (Cyclin-Dependent Kinase 1), a critical partner for Cyclin B1 in driving mitotic entry, is altered. taylorandfrancis.comnih.govmedchemexpress.comnih.gov Specifically, tamarixetin treatment has been observed to cause the dephosphorylation of Cdk1 at inhibitory sites (Thr14 and Tyr15), a step that is typically associated with its activation. researchgate.netresearchgate.net

Furthermore, tamarixetin influences the phosphorylation state of Cdc25C, the phosphatase responsible for activating the Cdk1/Cyclin B1 complex. taylorandfrancis.comnih.govmedchemexpress.comnih.gov An increase in the phosphorylation of Cdc25C at an activating site (Thr48) has been noted. researchgate.net Additionally, an increase in the phosphorylation of Mitotic Protein-2 (MPM-2), a marker for mitotic cells, is observed following tamarixetin exposure, further confirming the arrest of cells in the M phase. taylorandfrancis.comnih.govmedchemexpress.comnih.govresearchgate.netresearchgate.net

Table 1: Effect of Tamarixetin on Cell Cycle Regulatory Proteins

| Protein | Effect Observed | Cell Line | Reference |

| Cyclin B1 | Accumulation | Human leukemia cells | nih.govmedchemexpress.comnih.gov |

| Cdk1 | Altered phosphorylation (dephosphorylation at Thr14/Tyr15) | Human leukemia cells | researchgate.netresearchgate.net |

| Cdc25C | Increased phosphorylation (at Thr48) | Human leukemia cells | researchgate.net |

| MPM-2 | Increased phosphorylation | Human leukemia cells | nih.govmedchemexpress.comnih.govresearchgate.net |

Intervention in Key Signal Transduction Pathways

Tamarixetin exerts its cellular effects by modulating several critical signal transduction pathways involved in cell growth, survival, inflammation, and stress response.

Phosphorylation Inhibition of ERK and AKT

In liver cancer cells and tumor xenografts, tamarixetin has been shown to significantly suppress the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and AKT (also known as Protein Kinase B). japsonline.com This inhibitory action on two key signaling molecules suggests a broad impact on cancer cell proliferation and survival.

Modulation of PI3K/AKT/mTOR Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.commdpi.com Dysregulation of this pathway is a common feature in many cancers. mdpi.comscientificarchives.com Tamarixetin has been identified as a modulator of this pathway. medchemexpress.euresearchgate.net It has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, contributing to its anticancer effects. medchemexpress.euresearchgate.net Specifically, tamarixetin can inhibit the phosphorylation of AKT, a key downstream effector of PI3K. all-imm.comresearchgate.net

Inhibition of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and is implicated in the development and progression of various diseases, including cancer and osteoarthritis. nih.govresearchgate.net Tamarixetin has demonstrated a significant inhibitory effect on the activation of the NF-κB pathway. all-imm.comnih.govresearchgate.netresearchgate.net It has been shown to inhibit the nuclear translocation of NF-κB, a key step in its activation. researchgate.net This inhibition is, at least in part, mediated by the suppression of IKK (IκB kinase) and IκBα phosphorylation and subsequent IκBα degradation. all-imm.comresearchgate.net In the context of osteoarthritis, tamarixetin's chondroprotective effects are attributed to its ability to downregulate NF-κB signaling. nih.govnih.gov

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Tamarixetin has been found to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govresearchgate.net This activation helps to alleviate oxidative stress within cells. nih.govnih.gov The concurrent activation of Nrf2 and inhibition of NF-κB by tamarixetin highlights its dual role in combating cellular stress and inflammation. nih.govnih.gov

Regulation of NFAT and JNK Pathways

Tamarixetin has been shown to prevent cardiac hypertrophy by inhibiting the Nuclear Factor of Activated T-cells (NFAT) and AKT pathways. japsonline.commedchemexpress.eumedchemexpress.commedchemexpress.commdpi.com In the context of inflammatory responses, tamarixetin can also modulate the c-Jun N-terminal Kinase (JNK) pathway. researchgate.netresearchgate.net It has been observed to inhibit the phosphorylation of JNK in response to inflammatory stimuli. acs.org

Table 2: Tamarixetin's Interaction with Key Signaling Pathways

| Pathway | Effect of Tamarixetin | Cellular Context | Reference |

| ERK and AKT | Inhibition of phosphorylation | Liver cancer cells | japsonline.com |

| PI3K/AKT/mTOR | Inhibition | Cancer cells | medchemexpress.euresearchgate.net |

| NF-κB | Inhibition of activation | Chondrocytes, Mast cells | all-imm.comnih.govresearchgate.net |

| Nrf2 | Activation | Chondrocytes | nih.govresearchgate.net |

| NFAT | Inhibition | Cardiac cells | japsonline.commedchemexpress.commedchemexpress.com |

| JNK | Inhibition of phosphorylation | Dendritic cells | acs.org |

Downregulation of Cytosolic Phospholipase A2 (cPLA2) and p38 Mitogen-Activated Protein Kinase (MAPK)

Tamarixetin has been shown to modulate key inflammatory and stress-response signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. In a model of osteoarthritis using interleukin-1β (IL-1β)-treated chondrocytes, treatment with tamarixetin led to a significant inhibition of the phosphorylation of p38 MAPK. researchgate.net The p38 MAPK signaling cascade is a well-established regulator of inflammatory processes.

One of the critical downstream substrates of p38 MAPK is cytosolic phospholipase A2 (cPLA2), an enzyme responsible for releasing arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids. nih.govuu.nl The activation of p38 MAPK directly leads to the phosphorylation and subsequent activation of cPLA2. nih.gov Although direct downregulation of cPLA2 by tamarixetin is not explicitly detailed in the reviewed literature, its demonstrated ability to inhibit the phosphorylation of p38 MAPK suggests an indirect mechanism for downregulating cPLA2 activity. researchgate.netnih.gov By suppressing the upstream kinase (p38 MAPK), tamarixetin can effectively attenuate the signaling that leads to cPLA2 activation, thereby reducing the subsequent inflammatory response.

Impact on Other Cellular and Subcellular Processes

Inhibition of Cell Migration and Invasion

A significant aspect of tamarixetin's anti-cancer activity is its ability to impede cell migration and invasion, which are crucial processes for tumor metastasis. Research has demonstrated that tamarixetin can inhibit the migration and invasion of breast cancer cells. nih.govresearchgate.netnih.gov Similar inhibitory effects on migration, invasion, and clonogenic potential were observed in HT1080 fibrosarcoma cells. researchgate.net

The mechanism underlying this anti-invasive potential is linked to the downregulation of matrix metalloproteinase-9 (MMP-9). researchgate.net MMPs are a family of enzymes responsible for degrading the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize. Tamarixetin has been shown to cause a dose-dependent inhibition of MMP-9 expression. researchgate.net This effect is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is essential for activating MMP-9 expression. researchgate.net Furthermore, tamarixetin modulates the endogenous regulators of MMP-9, leading to an increased expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) and a decreased expression of Matrix Metalloproteinase-14 (MMP-14), further contributing to its anti-invasive capabilities. researchgate.net

Reversal of Multidrug Resistance (MDR) via Efflux Transporter Modulation (e.g., MRP1, BCRP/ABCG2)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells. Tamarixetin has shown potential in overcoming MDR by modulating the activity of these transporters.

Specifically, tamarixetin has been identified as an inhibitor of the breast cancer resistance protein (BCRP), also known as ABCG2. caymanchem.com It inhibits BCRP/ABCG2 with a reported half-maximal inhibitory concentration (IC50) of 40 nM in a vesicular transport assay, indicating a potential to reverse MDR in cancer cells overexpressing this transporter. caymanchem.com While direct modulation of Multidrug Resistance-Associated Protein 1 (MRP1) by tamarixetin specifically is less documented, flavonoids as a class are known to regulate MRP1. frontiersin.orgwur.nl Quercetin, a closely related flavonoid, has been shown to inhibit MRP1. researchgate.net Tamarixetin's activity against P-glycoprotein (P-gp/ABCB1) has also been noted, as it was found to be cytotoxic to P-glycoprotein-overexpressing K562/ADR leukemia cells, suggesting it can circumvent or overcome P-gp-mediated resistance. nih.govmedchemexpress.com

| Efflux Transporter | Effect of Tamarixetin | Cell Line / Model | Reported IC50 |

| BCRP/ABCG2 | Inhibition of transport activity | Vesicular transport assay | 40 nM caymanchem.com |

| MRP1 | Potential modulation (as a flavonoid) | General flavonoid activity frontiersin.orgwur.nl | Not Specified |

| P-glycoprotein (P-gp) | Cytotoxicity in overexpressing cells | K562/ADR (leukemia) | Not Specified |

Attenuation of Inflammasome Activation and Pyroptosis

Recent studies have highlighted tamarixetin's role in modulating inflammatory cell death pathways, specifically pyroptosis. Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammasomes, which are multiprotein complexes that activate caspases. nih.gov This process contributes to the pathology of various inflammatory diseases. thno.org

In the context of osteoarthritis, tamarixetin has been shown to protect chondrocytes from IL-1β-induced pyroptosis. nih.gov The mechanism involves the suppression of inflammasome activation. nih.govnih.gov Specifically, tamarixetin treatment mitigated the upregulation of key components of the NLRP3 inflammasome, including NLRP3 and ASC. nih.gov This led to a reduction in the maturation of caspase-1 and the subsequent cleavage of gasdermin D (GSDMD)—the executioner of pyroptosis—as well as the pro-inflammatory cytokines IL-1β and IL-18. nih.gov

| Component | Effect of Tamarixetin in IL-1β-treated Chondrocytes |

| NLRP3 Inflammasome | Suppression of activation nih.gov |

| ASC (Apoptosis-associated speck-like protein containing a CARD) | Downregulation nih.gov |

| Caspase-1 | Reduced maturation nih.gov |

| Gasdermin D (GSDMD) | Reduced cleavage nih.gov |

| IL-1β and IL-18 | Reduced cleavage and release nih.gov |

Inhibition of Tubulin Polymerization

Tamarixetin exerts anti-cancer effects by interfering with the cell cycle, and a key molecular mechanism for this is the inhibition of tubulin polymerization. nih.govmedchemexpress.com Tubulin proteins polymerize to form microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and, ultimately, apoptosis.

Studies have shown that tamarixetin inhibits tubulin polymerization in a concentration-dependent manner in in vitro assays using purified tubulin. researchgate.net This action is associated with its ability to induce cell cycle arrest at the G2/M phase in human leukemia cells. nih.govmedchemexpress.comtaylorandfrancis.com The disruption of microtubule function by tamarixetin leads to the accumulation of key cell cycle regulatory proteins such as cyclin B1 and Bub1, ultimately triggering the apoptotic cell death cascade. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Tamarixetin

Correlations between Methylation Patterns and Biological Potency

Tamarixetin is the 4'-O-methylated derivative of quercetin (B1663063). nih.gov This methylation at the 4'-position of the B-ring significantly influences its biological properties when compared to its parent compound, quercetin, and other methylated derivatives like isorhamnetin (B1672294) (3'-O-methylated quercetin).

Methylation can alter several physicochemical properties of flavonoids, including their stability, cell permeability, and interaction with molecular targets. acs.org For instance, tamarixetin exhibits higher hydrophobicity than quercetin, which may enhance its ability to penetrate cell membranes. acs.org This increased lipophilicity is thought to contribute to its improved bioavailability and, consequently, its enhanced anti-inflammatory effects observed in some studies. acs.orgjmb.or.kr

Research comparing the biological activities of quercetin and its methylated metabolites has revealed nuanced differences:

Anti-inflammatory Activity : Tamarixetin has demonstrated superior anti-inflammatory properties compared to quercetin in models of bacterial sepsis. acs.org While quercetin can inhibit the secretion of the anti-inflammatory cytokine IL-10, tamarixetin promotes its production. acs.org This suggests that the 4'-methylation is key to this specific immunomodulatory effect.

Anticancer Activity : In studies against various cancer cell lines (AGS, B16F10, C6, and HeLa), tamarixetin showed more effective inhibition of cell growth compared to quercetin and other methylated derivatives. nih.gov

Thiol Reactivity : A significant aspect of flavonoid metabolism is the reactivity of their oxidation products. The oxidation product of quercetin can react with thiol groups, potentially leading to cellular toxicity. The methylation in tamarixetin significantly reduces this thiol reactivity, making it a potentially safer antioxidant in biological systems. acs.org

Table 1: Comparative Biological Activities of Tamarixetin and Related Flavonoids

| Compound | Key Structural Feature | Anti-inflammatory | Anticancer (select cell lines) | Antioxidant (general) | Inhibition of Lipid Peroxidation | Thiol Reactivity of Oxidized Form |

| Quercetin | 3,5,7,3',4'-OH | Potent, but can inhibit IL-10 | Effective | High | Lower than methylated forms | High |

| Tamarixetin | 4'-OCH₃ | More potent than quercetin, promotes IL-10 | More effective than quercetin | Lower than quercetin | Higher than quercetin | Low |

| Isorhamnetin | 3'-OCH₃ | Active | Less effective than tamarixetin | Lower than quercetin | Higher than quercetin | Intermediate |

Influence of Specific Functional Moieties on Activity

The biological activity of flavonoids is not solely dependent on methylation but is also critically influenced by other structural features. For tamarixetin, which is a flavonol, these include the C2–C3 double bond, the C3 hydroxyl group, and the 4-carbonyl group in the C-ring. japsonline.comjapsonline.com

C2–C3 Double Bond and 4-Carbonyl Group : The conjugation of the C2–C3 double bond with the 4-carbonyl group is a hallmark of flavones and flavonols and is considered crucial for many of their biological activities. japsonline.commdpi.com This structural arrangement creates a planar conformation that facilitates interaction with various biological targets. For instance, the anti-inflammatory activity of flavonoids is associated with the 4-carbonyl group. researchgate.net

C3 Hydroxyl Group : The presence of a hydroxyl group at the C3 position distinguishes flavonols like tamarixetin from flavones. japsonline.comjapsonline.com This group can influence the molecule's antioxidant capacity and its ability to chelate metal ions. However, some studies suggest that the absence of the C3 hydroxyl group, as seen in flavones, may lead to greater cytotoxicity against cancer cells. japsonline.comjapsonline.com For antibacterial activity, hydroxylation at the C3 position has been found to be essential for good activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By analyzing the physicochemical properties and structural features (descriptors) of a series of compounds, QSAR models can establish mathematical relationships between these descriptors and their biological responses. nih.gov

In the context of flavonoids, including tamarixetin, QSAR studies have been employed to predict various activities. For example, a QSAR model was developed to predict the ability of flavonoids to activate voltage-gated calcium (CaV) channels, which is relevant to osteogenesis. nih.govnih.gov In this study, tamarixetin was included in the training set of 24 compounds used to build the model. nih.govnih.gov The model successfully established a correlation between the biochemical features of the flavonoids and their effects on CaV channels, demonstrating the potential of QSAR to screen for flavonoids with specific biological functions. nih.gov

QSAR models provide a rational basis for:

Identifying key structural features that contribute to or detract from a specific biological activity.

Predicting the activity of new, untested compounds.

Guiding the design of novel derivatives with enhanced potency.

While specific QSAR studies focusing solely on tamarixetin are not extensively detailed in the provided results, its inclusion in broader flavonoid QSAR analyses underscores the utility of this approach for understanding its activity and for the rational design of new derivatives.

Rational Design of Tamarixetin Derivatives for Enhanced Efficacy in Research Models

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel tamarixetin derivatives with improved biological activities. The goal of such derivatization is often to enhance properties like potency, selectivity, or pharmacokinetic profiles.

Several strategies can be employed for the rational design of tamarixetin derivatives:

Modification of Hydroxyl Groups : The number and position of hydroxyl groups are critical for flavonoid activity. Esterification or etherification of these groups can alter the molecule's lipophilicity and its ability to form hydrogen bonds, thereby influencing its absorption and interaction with target proteins. For example, the synthesis of various O-monomethylated analogues of quercetin, including tamarixetin, has been achieved through sequential protection of the different phenolic functions. researchgate.net

Glycosylation : The attachment of sugar moieties to the flavonoid core, creating glycosides, can significantly impact a compound's water solubility and bioavailability. The enzymatic synthesis of tamarixetin 3-O-β-d-glucoside has been demonstrated in E. coli. researchgate.net This glycoside is noted as an inhibitor of gastric ulcers. researchgate.net

Introduction of New Functional Groups : The addition of other chemical groups can confer novel properties. For instance, the synthesis of a mitochondriotropic derivative of quercetin was achieved by introducing a triphenylphosphoniumbutyl group, demonstrating how targeted modifications can direct a compound to specific cellular organelles. researchgate.net

Recent research has also focused on the synthesis of new tamarixetin glycosides, some of which are substituted with rare chemical groups like 3-hydroxy-3-methylglutaric acid. scirp.org These novel derivatives are then evaluated for specific biological activities, such as collagenase inhibition. scirp.org Such studies exemplify the ongoing efforts to expand the chemical diversity and therapeutic potential of the tamarixetin scaffold. The synthesis of tamarixetin itself has been optimized, with efficient partial chemical synthesis methods being reported. researchgate.net

Pre Clinical Efficacy and Mechanistic Studies in in Vitro and in Vivo Models

Anticancer Research

Tamarixetin, an O-methylated flavonol derived from quercetin (B1663063), has been the subject of numerous pre-clinical studies to evaluate its potential as an anticancer agent. Research spanning various cancer types has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and arrest cell cycle progression through multiple molecular mechanisms.

Tamarixetin has shown significant cytotoxic activity against several human leukemia cell lines. Studies have found that this compound suppresses proliferation, induces apoptosis, and halts cell-cycle progression in a time- and dose-dependent manner researchgate.net. Its efficacy extends to drug-resistant cell lines, as it has been found to be cytotoxic against P-glycoprotein-overexpressing K562/ADR cells researchgate.netresearchgate.net.

Mechanistic investigations in HL-60 and U937 myeloid leukemia cells reveal that tamarixetin induces cell cycle arrest in the G2/M phase. researchgate.netresearchgate.net. This cell cycle disruption is accompanied by clear signs of apoptosis, including the externalization of phosphatidylserine, chromatin condensation, and DNA fragmentation into the characteristic internucleosomal ladder pattern researchgate.net. In HL-60 cells, treatment with tamarixetin led to a fivefold increase in the sub-G1 fraction, which represents apoptotic cells researchgate.net.

The cytotoxic potency of tamarixetin across different leukemia cell lines is summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) |

| U937 | Histiocytic Lymphoma | 5.5 |

| HL-60 | Promyelocytic Leukemia | 7.5 |

| Molt-3 | T-cell Acute Lymphoblastic Leukemia | 7.5 |

| K562 | Chronic Myelogenous Leukemia | 24 |

In human liver cancer, tamarixetin has demonstrated potent pro-apoptotic properties. Studies on both PLC/PRF/5 and HepG2 hepatocellular carcinoma cells showed that tamarixetin treatment suppresses cell viability in a dose-dependent manner nih.govresearchgate.net. The antiproliferative effect is linked to the induction of apoptosis via the mitochondrial pathway researchgate.netnih.gov.

Key mechanistic findings include an enhanced rate of apoptosis, increased release of lactate dehydrogenase (LDH), activation of caspase-3, and accumulation of reactive oxygen species (ROS) nih.govresearchgate.net. Furthermore, tamarixetin was found to decrease the mitochondrial membrane potential, a critical step in the intrinsic apoptotic cascade nih.gov. The compound modulates the expression of key apoptosis-regulating proteins, increasing the levels of pro-apoptotic Bax and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov. Investigations into signaling pathways revealed that tamarixetin significantly suppressed the phosphorylation of ERKs and AKT in both liver cancer cell lines nih.gov.

The antitumor potential of tamarixetin has been extensively validated in breast cancer models nih.gov. In vitro studies demonstrate that tamarixetin inhibits the proliferation and clonogenic potential of breast cancer cells nih.gov. The mechanism of action involves the induction of cell death by promoting the generation of reactive oxygen species (ROS) and reducing the mitochondrial membrane potential, which are hallmarks of apoptosis nih.govresearchgate.net.

Further analysis of its effect on cell cycle progression in MCF-7 cells revealed that tamarixetin causes a distinct, dose-dependent cell cycle arrest at the G2/M phase nih.govresearchgate.net. Beyond inhibiting growth, tamarixetin also curtails the metastatic potential of breast cancer cells by inhibiting their migration and invasion capabilities nih.govresearchgate.net.

Tamarixetin exhibits cytotoxic action against non-small cell lung cancer (NSCLC) cells. It has been shown to decrease the viability of A549 and HCC-44 lung adenocarcinoma cells in a dose-dependent manner researchgate.net. The primary mechanism of action is the induction of apoptotic cell death. This is characterized by the activation of effector caspase-3. Further investigation revealed the activation of caspase-8, indicating that tamarixetin triggers apoptosis predominantly through the extrinsic pathway in these lung cancer cells researchgate.net.

The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic effectiveness.

| Cell Line | Cancer Type | IC50 Value (µM) |

| A549 | Lung Adenocarcinoma | 19.6 |

| HCC44 | Lung Adenocarcinoma | 20.3 |

The anticancer activity of tamarixetin has been noted across a variety of other cancer cell lines. Research has reported its cytotoxic action against gastric carcinoma (AGS), skin melanoma (B16F10), brain carcinoma (C6), and epithelioid cervix carcinoma (HeLa) cells researchgate.net. In C6 rat glioma cells, related flavonoids have been shown to elicit cytostatic and cytotoxic effects by reducing cell growth nih.gov. While the broad cytotoxic potential has been established, detailed mechanistic studies and specific IC50 values for tamarixetin in each of these cell lines require further investigation.

The anti-tumor efficacy of tamarixetin has been confirmed in in vivo models. In studies using BALB/c nude mice bearing liver tumor xenografts from PLC/PRF/5 and HepG2 cells, administration of tamarixetin resulted in significant inhibition of tumor growth nih.govresearchgate.net. Notably, this antitumor effect was achieved without a significant influence on the bodyweights of the mice nih.govresearchgate.net.

The molecular mechanisms observed in vitro were mirrored in the xenografted tumor tissues. Analysis of these tissues revealed that tamarixetin enhanced the expression levels of the pro-apoptotic protein Bax and cleaved caspase-3 nih.govresearchgate.net. Conversely, it inhibited the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL within the tumor. nih.gov. Furthermore, tamarixetin treatment led to a significant suppression of the phosphorylation of ERKs and AKT in the tumor tissues, confirming the disruption of these key survival signaling pathways in a living model nih.govresearchgate.net.

Anti-inflammatory Research

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines (e.g., IL-10)

Tamarixetin has demonstrated significant immunomodulatory effects by altering the production of key signaling molecules known as cytokines. In preclinical studies, this flavonoid has been shown to suppress the secretion of pro-inflammatory cytokines while simultaneously boosting the levels of anti-inflammatory cytokines.

In studies involving dendritic cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response, pretreatment with tamarixetin led to a significant reduction in the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12p70 (IL-12p70) nih.govnih.gov. Conversely, the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) was notably increased under the same conditions nih.govnih.gov. This shift from a pro-inflammatory to an anti-inflammatory cytokine profile is a key indicator of tamarixetin's potential to mitigate inflammatory conditions.

Further in vivo research using mouse models of bacterial sepsis has corroborated these findings. In an LPS-induced endotoxemia model, mice treated with tamarixetin exhibited decreased serum levels of TNF-α and IL-6, alongside elevated levels of IL-10 nih.govacs.orgnih.gov. Similar results were observed in a sepsis model induced by Escherichia coli K1 infection, where tamarixetin administration suppressed serum TNF-α and IL-6 while increasing IL-10 levels nih.govnih.gov. This modulation of cytokine production is a critical mechanism underlying tamarixetin's protective effects in systemic inflammatory responses researchgate.net.

The ability of tamarixetin to promote the production of IL-10 is particularly noteworthy, as this cytokine plays a crucial role in resolving inflammation and maintaining immune homeostasis nih.govacs.org. By favoring an anti-inflammatory environment, tamarixetin may help to prevent the excessive inflammation that can lead to tissue damage in various disease states.

Table 1: Effect of Tamarixetin on Cytokine Production in In Vitro and In Vivo Models

| Model System | Stimulant | Pro-inflammatory Cytokines (Effect of Tamarixetin) | Anti-inflammatory Cytokines (Effect of Tamarixetin) |

|---|---|---|---|

| Bone Marrow-Derived Dendritic Cells | LPS | ↓ IL-6, ↓ TNF-α, ↓ IL-12p70 | ↑ IL-10 |

| LPS-Induced Endotoxemia Mouse Model | LPS | ↓ Serum TNF-α, ↓ Serum IL-6 | ↑ Serum IL-10 |

| E. coli K1 Sepsis Mouse Model | E. coli K1 | ↓ Serum TNF-α, ↓ Serum IL-6 | ↑ Serum IL-10 |

Effects on Immune Cell Responses (e.g., Dendritic Cells, Splenocytes)

Tamarixetin exerts a notable influence on the function of various immune cells, particularly dendritic cells (DCs) and splenocytes. Dendritic cells are critical antigen-presenting cells that initiate and shape the adaptive immune response. Studies have shown that tamarixetin can modulate the activation of bone marrow-derived dendritic cells (BMDCs) stimulated by lipopolysaccharide (LPS) nih.govnih.gov. Specifically, tamarixetin pretreatment significantly reduces the secretion of pro-inflammatory cytokines by these cells nih.govnih.gov.

In addition to its effects on dendritic cells, tamarixetin has been found to specifically increase the population of IL-10-secreting immune cells within LPS-activated splenocytes nih.govnih.gov. Splenocytes, a diverse population of immune cells found in the spleen, play a central role in both innate and adaptive immunity. The targeted increase in IL-10-producing cells within this population highlights a specific mechanism by which tamarixetin promotes an anti-inflammatory environment nih.govnih.gov.

Investigations in Bacterial Sepsis Models (e.g., LPS-induced Endotoxemia, Escherichia coli K1 infection in mice)

Tamarixetin has shown significant protective effects in preclinical models of bacterial sepsis, a life-threatening condition characterized by a systemic inflammatory response to infection nih.govnih.gov. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, which mimics the systemic inflammation seen in Gram-negative bacterial infections, pretreatment with tamarixetin markedly improved survival rates nih.govacs.orgnih.gov. The survival rate of mice treated with tamarixetin was approximately 80% nih.govacs.org. This protective effect was associated with a significant reduction in the infiltration of immune cells into the lungs and a decrease in the production of pro-inflammatory cytokines in lung tissue nih.govacs.org. Furthermore, tamarixetin treatment led to significantly lower levels of organ damage markers, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and blood urea nitrogen (BUN) nih.govacs.orgnih.gov.

In a more direct infection model using Escherichia coli K1-induced sepsis in mice, tamarixetin also demonstrated a profound antiseptic effect nih.govnih.gov. The 20-hour survival rate of mice co-injected with tamarixetin increased from 0% to 60% nih.govnih.gov. This improvement in survival was linked to tamarixetin's ability to suppress the systemic inflammatory response, as evidenced by reduced serum levels of pro-inflammatory cytokines and increased levels of the anti-inflammatory cytokine IL-10 nih.govnih.gov. Importantly, tamarixetin treatment was also associated with enhanced bacterial clearance, leading to reduced bacterial counts in the liver, lungs, and kidneys nih.gov. This was accompanied by a reduction in the amount of endotoxin present in the mouse sera nih.gov.

These findings underscore the potential of tamarixetin in mitigating the severe inflammatory cascade and organ damage associated with bacterial sepsis, and suggest that its therapeutic effects are mediated through both its anti-inflammatory and anti-bacterial clearance properties nih.govnih.govnih.gov.

Table 2: Protective Effects of Tamarixetin in Bacterial Sepsis Models

| Sepsis Model | Key Findings with Tamarixetin Treatment |

|---|

Chondroprotective Effects in Osteoarthritis Models (e.g., IL-1β-treated chondrocytes)

Tamarixetin has demonstrated significant chondroprotective properties in in vitro models of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and inflammation researchgate.netresearchgate.net. In studies utilizing chondrocytes treated with Interleukin-1β (IL-1β), a key pro-inflammatory cytokine involved in the pathogenesis of osteoarthritis, tamarixetin has been shown to counteract the detrimental effects of IL-1β researchgate.netresearchgate.net.

Treatment with tamarixetin effectively inhibited the osteoarthritis-like phenotypes induced by IL-1β in chondrocytes researchgate.netresearchgate.net. This included the restoration of cell viability and the enhancement of chondrogenic properties researchgate.netresearchgate.net. Specifically, tamarixetin treatment was observed to upregulate the protein expressions of key chondrogenic markers such as Collagen Type II (COL2), Aggrecan (ACAN), and SOX9, which were reduced in the IL-1β-treated group mdpi.com. Immunofluorescence analysis further confirmed that tamarixetin upregulated COL2 levels in chondrocytes exposed to IL-1β mdpi.com.

Furthermore, tamarixetin was found to alleviate oxidative stress and attenuate pyroptosis, a form of programmed cell death associated with excessive inflammation, by suppressing inflammasome activation in chondrocytes researchgate.netresearchgate.net. These chondroprotective effects are mediated, at least in part, by the concurrent upregulation of the Nrf2 signaling pathway, which is involved in the antioxidant response, and the downregulation of the NF-κB signaling pathway, a key player in the inflammatory response researchgate.netresearchgate.net. By modulating these critical signaling pathways, tamarixetin helps to restore cartilage homeostasis and protect chondrocytes from IL-1β-induced cellular stress researchgate.netresearchgate.net.

Table 3: Chondroprotective Effects of Tamarixetin in IL-1β-Treated Chondrocytes

| Parameter | Effect of IL-1β Treatment | Effect of Tamarixetin Co-treatment |

|---|---|---|

| Cell Viability | Decreased | Restored |

| Chondrogenic Markers (COL2, ACAN, SOX9) | Decreased | Upregulated |

| Oxidative Stress | Increased | Alleviated |

| Pyroptosis | Increased | Attenuated |

| NF-κB Signaling | Activated | Downregulated |

| Nrf2 Signaling | Suppressed | Upregulated |

Antioxidant Research

Assessment of Free Radical Scavenging Activity

Tamarixetin has been recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals. In various in vitro assays, tamarixetin has demonstrated its capacity to neutralize these reactive molecules, which are implicated in cellular damage and the progression of numerous diseases.

One study investigating the radical scavenging activities of several flavonoids against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) found that tamarixetin was weakly active in this particular assay nih.gov. However, other research has highlighted its potential as an antioxidant. For instance, in a study on Tamarix nilotica, which contains tamarixetin, the compound exhibited DPPH radical scavenging activity with an inhibitory concentration (IC50) value of 37.0 mM researchgate.net. Another study on Tamarix dioica also identified tamarixetin as a significant compound with known antioxidant properties nih.gov.

The antioxidant mechanism of flavonoids like tamarixetin is believed to involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The structural features of tamarixetin, including its hydroxyl groups, are thought to contribute to its antioxidant capacity. By scavenging free radicals, tamarixetin can help to mitigate oxidative stress and protect cells from damage.

Inhibition of Oxidative Stress in Cellular Models

Tamarixetin has demonstrated notable efficacy in mitigating oxidative stress in various cellular models. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key factor in the pathogenesis of numerous diseases. nih.gov Research indicates that tamarixetin can significantly reduce the production of ROS. For instance, in studies involving chondrocytes treated with interleukin-1β (IL-1β) to mimic conditions of osteoarthritis, tamarixetin treatment was shown to markedly decrease ROS levels. nih.gov This protective effect is attributed to its ability to enhance the activity of antioxidant enzymes. mdpi.com

The mechanism of action for tamarixetin's antioxidant effects involves bolstering the cellular antioxidant defense system. It is proposed that this flavonoid enhances the activity of enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are crucial for neutralizing ROS. mdpi.com By doing so, it helps diminish levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation. mdpi.comresearchgate.net In a study on acetaminophen-induced liver injury, tamarixetin administration led to reduced liver MDA levels, highlighting its capability to counteract oxidative damage. mdpi.com Similarly, in human liver cancer cells (HepG2 and PLC/PRF/5), tamarixetin incubation resulted in an accumulation of ROS, which, in this context, contributed to its pro-apoptotic (cancer-fighting) effects. nih.govjapsonline.com This dual role underscores the complex, context-dependent antioxidant and pro-oxidant activities of flavonoids.

The table below summarizes the findings on tamarixetin's effect on oxidative stress markers in a cellular model of osteoarthritis.

| Cell Model | Inducer | Treatment | Key Findings | Reference |

| Chondrocytes | IL-1β | Tamarixetin | Significantly reduced ROS production. | nih.gov |

| Chondrocytes | IL-1β | Tamarixetin | Increased protein expressions of Nrf2 and HO-1. | nih.gov |

Mechanisms Involving Nrf2/HO-1 Antioxidative Signaling Pathway

A critical mechanism underlying the antioxidative effects of tamarixetin is its modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of various antioxidant and cytoprotective genes, including HO-1. mdpi.commdpi.com

Studies have shown that tamarixetin can effectively activate this protective pathway. In IL-1β-treated chondrocytes, tamarixetin treatment not only reduced ROS production but also significantly increased the protein expressions of both Nrf2 and HO-1. nih.gov The activation of the Nrf2 pathway by tamarixetin appears to be a key strategy by which it enhances the cellular antioxidant system. nih.gov This upregulation of Nrf2 and its downstream target HO-1 boosts the cell's ability to counteract oxidative damage, thereby protecting it from inflammatory and oxidative insults. nih.govnih.gov The chondroprotective effects of tamarixetin are mediated by this concurrent upregulation of Nrf2 signaling and the downregulation of pro-inflammatory pathways like NF-κB. nih.govnih.gov

| Pathway Component | Effect of Tamarixetin Treatment | Cellular Model | Outcome | Reference |

| Nrf2 | Increased protein expression and activation. | Chondrocytes | Enhanced antioxidative response. | nih.govnih.gov |

| HO-1 | Increased protein expression. | Chondrocytes | Attenuation of oxidative stress. | nih.gov |

Cardioprotective Research

Attenuation of Cardiac Hypertrophy via Molecular Pathways (e.g., NFAT, AKT)

Tamarixetin has been identified as a protective agent against cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure. nih.gov This protective effect is mediated through the inhibition of specific molecular signaling pathways, notably the Nuclear Factor of Activated T-cells (NFAT) and the Protein Kinase B (AKT) pathways. nih.gov Pathologic cardiac hypertrophy is often driven by signaling cascades involving calcineurin-NFAT and PI3K-Akt. nih.govnih.gov

In an in vivo mouse model using transverse aortic constriction (TAC) to induce pressure overload, tamarixetin was found to alleviate cardiac hypertrophy. nih.gov This was evidenced by reductions in ventricular weight/body weight ratios and myocyte cross-sectional area, as well as improved echocardiographic parameters. nih.gov Furthermore, tamarixetin suppressed the expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and Myh7. nih.gov In vitro studies using H9c2 cardiomyocytes corroborated these findings, showing that tamarixetin had a dose-dependent inhibitory effect on phenylephrine-induced hypertrophy. nih.gov Mechanistically, tamarixetin was shown to negatively modulate the TAC-induced nuclear translocation of NFAT and the activation of the PI3K/AKT signaling pathway, both of which are critical for the development of cardiac hypertrophy. nih.govqiagen.com By inhibiting these pathways, tamarixetin also reduced oxidative stress, ROS production, apoptosis, and fibrosis in the heart. nih.gov

| Model | Condition | Tamarixetin Effect | Key Pathway Modulated | Reference |

| TAC Mouse Model (in vivo) | Pressure-overload | Alleviated cardiac hypertrophy, reduced fibrosis and apoptosis. | Inhibition of NFAT nuclear translocation and AKT activation. | nih.gov |

| H9c2 Cardiomyocytes (in vitro) | Phenylephrine-induced | Dose-dependent inhibition of hypertrophy, reduced ROS production. | Inhibition of NFAT and AKT pathways. | nih.gov |

Antiviral Research

In Silico and In Vitro Investigations Against Viral Proteins (e.g., SARS-CoV-2 Spike Protein)

The potential antiviral properties of tamarixetin have been explored, particularly in the context of the SARS-CoV-2 virus. The spike protein of SARS-CoV-2 is a crucial component for viral entry into host cells, as it binds to the human Angiotensin-converting enzyme 2 (ACE2) receptor. chemrxiv.orgbiointerfaceresearch.com This makes the spike protein a prime target for the development of therapeutic inhibitors. chemrxiv.orgresearchgate.net